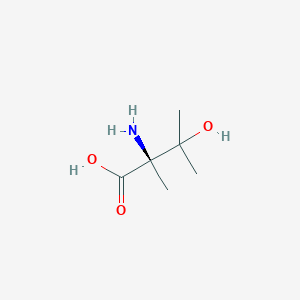
3-Hydroxy-3-methyl-D-isovaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methyl-D-isovaline is an organic compound with the molecular formula C5H11NO3 It is a derivative of isovaline, an amino acid, and features a hydroxyl group and a methyl group attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-D-isovaline typically involves the use of starting materials such as 2-methyl-2-aminobutanoic acid. The hydroxylation of this compound can be achieved through various methods, including catalytic hydrogenation and enzymatic reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-methyl-D-isovaline can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methyl-D-isovaline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-methyl-D-isovaline involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence various biochemical processes, including enzyme catalysis and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-D-isovaline: Similar in structure but lacks the methyl group.
2-Amino-3-hydroxy-2-methylbutanoic acid: Another isomer with different stereochemistry.
D-Threonine, 2-methyl-: A related amino acid with a similar functional group arrangement.
Uniqueness
3-Hydroxy-3-methyl-D-isovaline is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the alpha carbon. This combination of features makes it a valuable compound for studying stereochemical effects and developing new synthetic methodologies.
Propiedades
Número CAS |
530113-21-4 |
|---|---|
Fórmula molecular |
C6H13NO3 |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m0/s1 |
Clave InChI |
XRTPVBDGIHBVJI-LURJTMIESA-N |
SMILES isomérico |
C[C@](C(=O)O)(C(C)(C)O)N |
SMILES canónico |
CC(C)(C(C)(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















